Cas no 157542-49-9 (1-Azabicyclo[3.2.0]hept-2-ene-2-carboxylicacid,6-[(1R)-1-hydroxyethyl]-4-methyl-7-oxo-3-[[(3R)-5-oxo-3-pyrrolidinyl]thio]-,(2,2-dimethyl-1-oxopropoxy)methyl ester, (4R,5S,6S)-)
157542-49-9 structure
Product Name:1-Azabicyclo[3.2.0]hept-2-ene-2-carboxylicacid,6-[(1R)-1-hydroxyethyl]-4-methyl-7-oxo-3-[[(3R)-5-oxo-3-pyrrolidinyl]thio]-,(2,2-dimethyl-1-oxopropoxy)methyl ester, (4R,5S,6S)-
Numero CAS:157542-49-9
MF:C20H28N2O7S
MW:440.510524749756
CID:206496
PubChem ID:177994
Update Time:2025-04-19
1-Azabicyclo[3.2.0]hept-2-ene-2-carboxylicacid,6-[(1R)-1-hydroxyethyl]-4-methyl-7-oxo-3-[[(3R)-5-oxo-3-pyrrolidinyl]thio]-,(2,2-dimethyl-1-oxopropoxy)methyl ester, (4R,5S,6S)- Proprietà chimiche e fisiche
Nomi e identificatori
-
- 1-Azabicyclo[3.2.0]hept-2-ene-2-carboxylicacid,6-[(1R)-1-hydroxyethyl]-4-methyl-7-oxo-3-[[(3R)-5-oxo-3-pyrrolidinyl]thio]-,(2,2-dimethyl-1-oxopropoxy)methyl ester, (4R,5S,6S)-
- [(2,2-Dimethylpropanoyl)oxy]methyl (4R,5S,6S)-6-[(1R)-1-hydroxyet hyl]-4-methyl-7-oxo-3-{[(3R)-5-oxo-3-pyrrolidinyl]sulfanyl}-1-aza bicyclo[3.2.0]hept-2-ene-2-carboxylate
- 1-Azabicyclo[3.2.0]hept-2-ene-2-carboxylicacid,6-[(1R)-1-hydroxyethyl]-4-methyl-7-oxo-3-[[(3R)-5-oxo-3-pyrrolidinyl]thio]-,(2
- CS-834
- (+)-{pivaloyloxymethyl (4R,5S,6S)-6-[(R)-1-hydroxyethyl]-4-methyl-7-oxo-3[[(R)-5-oxopyrrolidin-3-yl]thio]-1-azabicyclo[3.2.0]hept-2-ene-2-carboxylate}
- 2-chloro-1-(4-isobutylphenyl)-ethanone
- Benzeneacetyl chloride, 4-(2-methylpropyl)-
- p-isobutylphenyl acetyl chloride
- p-Isobutylphenylacetylchlorid
- pivaloyloxymethyl (1R,5S,6S)-6-[(R)-1-hydroxyethyl]-1-methyl-2-[[(R)-5-oxo-pyrrolidin-3-yl]thio]-1-carbapen-2-em-3-carboxylate
- AKOS040751327
- Q27279545
- Cs 834
- SCHEMBL1649055
- H26S03B779
- DTXSID30935699
- Pivaloyloxymethyl(4R,5S,6S)-6-((R)-1-hydroxyethyl)-4-methyl-7-oxo-3-(((R)-5-oxopyrrolidin-3-yl)thio)-1-azabicyclo(3.2.0)hept-2-ene-2-carboxylate
- 1-AZABICYCLO(3.2.0)HEPT-2-ENE-2-CARBOXYLIC ACID, 6-((1R)-1-HYDROXYETHYL)-4-METHYL-7-OXO-3-(((3R)-5-OXO-3-PYRROLIDINYL)THIO)-, (2,2-DIMETHYL-1-OXOPROPOXY)METHYL ESTER, (4R,5S,6S)-
- UNII-H26S03B779
- 157542-49-9
- [(2,2-Dimethylpropanoyl)oxy]methyl 3-[(5-hydroxy-3,4-dihydro-2H-pyrrol-3-yl)sulfanyl]-6-(1-hydroxyethyl)-4-methyl-7-oxo-1-azabicyclo[3.2.0]hept-2-ene-2-carboxylate
- ( )-(Pivaloyloxymethyl(4R,5S,6S)-6-((R)-1-hydroxyethyl)-4-methyl-7-oxo-3-(((R)-5-oxopyrrolidin-3-yl)thio)- 1-azabicyclo(3.2.0)hept-2-ene-2-carboxylate
- CS834
- Tacapenem pivoxil
- pivaloyloxymethyl (1r,5s,6s)-6-[(r)-1-hydroxyethyl]-1-methyl-2-[[(r)-5-oxopyrrolidin-3-yl]thio]-1-carbapen-2-em-3-carboxylate
- 2,2-dimethylpropanoyloxymethyl (4R,5S,6S)-6-[(1R)-1-hydroxyethyl]-4-methyl-7-oxo-3-[(3R)-5-oxopyrrolidin-3-yl]sulfanyl-1-azabicyclo[3.2.0]hept-2-ene-2-carboxylate
-
- Inchi: 1S/C20H28N2O7S/c1-9-14-13(10(2)23)17(25)22(14)15(16(9)30-11-6-12(24)21-7-11)18(26)28-8-29-19(27)20(3,4)5/h9-11,13-14,23H,6-8H2,1-5H3,(H,21,24)/t9-,10-,11-,13-,14-/m1/s1
- Chiave InChI: ZNOVVAJWYUBFMI-JIFFNSBPSA-N
- Sorrisi: S([C@@H]1CC(NC1)=O)C1=C(C(=O)OCOC(C(C)(C)C)=O)N2C([C@H]([C@@H](C)O)[C@H]2[C@H]1C)=O
Proprietà calcolate
- Massa esatta: 440.162
- Massa monoisotopica: 440.162
- Conta atomi isotopi: 0
- Conta donatori di obbligazioni idrogeno: 2
- Conta accettatore di obbligazioni idrogeno: 8
- Conta atomi pesanti: 30
- Conta legami ruotabili: 9
- Complessità: 804
- Conteggio di unità legate in modo Covalent: 1
- Conto di stereocentri atomici definito: 5
- Conta stereocentri atomici non definiti: 0
- Conto stereocentrico definito delle obbligazioni: 0
- Conto stereocenter di bond non definito: 0
- XLogP3: 1.4
- Superficie polare topologica: 148Ų
Proprietà sperimentali
- Colore/forma: Solid powder
- Densità: 1.36
- Punto di ebollizione: 663.4°Cat760mmHg
- Punto di infiammabilità: 355°C
- Indice di rifrazione: 1.59
- PSA: 151.03000
- LogP: 0.98100
1-Azabicyclo[3.2.0]hept-2-ene-2-carboxylicacid,6-[(1R)-1-hydroxyethyl]-4-methyl-7-oxo-3-[[(3R)-5-oxo-3-pyrrolidinyl]thio]-,(2,2-dimethyl-1-oxopropoxy)methyl ester, (4R,5S,6S)- Informazioni sulla sicurezza
- Parola segnale:Warning
- Condizioni di conservazione:Dry, dark and store at 0-4℃ for short term (days to weeks) or -20℃ for long term (Store correctly 2-3years).
1-Azabicyclo[3.2.0]hept-2-ene-2-carboxylicacid,6-[(1R)-1-hydroxyethyl]-4-methyl-7-oxo-3-[[(3R)-5-oxo-3-pyrrolidinyl]thio]-,(2,2-dimethyl-1-oxopropoxy)methyl ester, (4R,5S,6S)- Letteratura correlata
-
Olga Guselnikova,Gérard Audran,Jean-Patrick Joly,Andrii Trelin,Evgeny V. Tretyakov,Vaclav Svorcik,Oleksiy Lyutakov,Sylvain R. A. Marque Chem. Sci., 2021,12, 4154-4161
-
Gaurav J. Shah,Eric P.-Y. Chiou,Ming C. Wu,Chang-Jin “CJ” Kim Lab Chip, 2009,9, 1732-1739
-
Ross Harder,David C. Dunand,Ian McNulty Nanoscale, 2017,9, 5686-5693
-
Ji-Ping Wei Nanoscale, 2015,7, 11815-11832
157542-49-9 (1-Azabicyclo[3.2.0]hept-2-ene-2-carboxylicacid,6-[(1R)-1-hydroxyethyl]-4-methyl-7-oxo-3-[[(3R)-5-oxo-3-pyrrolidinyl]thio]-,(2,2-dimethyl-1-oxopropoxy)methyl ester, (4R,5S,6S)-) Prodotti correlati
- 2098070-20-1(2-(3-(Pyridin-3-yl)-1H-pyrazol-1-yl)acetimidamide)
- 2680771-01-9(4-cyclopentyl-3-{(prop-2-en-1-yloxy)carbonylamino}butanoic acid)
- 1444113-98-7(N-(3-cyanothiolan-3-yl)-2-[(2,2,2-trifluoroethyl)sulfanyl]pyridine-4-carboxamide)
- 332062-08-5(Fmoc-S-3-amino-4,4-diphenyl-butyric acid)
- 1270529-38-8(1,2,3,4,5,6-Hexahydro-[2,3]bipyridinyl-6-ol)
- 941977-17-9(N'-(3-chloro-2-methylphenyl)-N-2-(dimethylamino)-2-(naphthalen-1-yl)ethylethanediamide)
- 2138166-62-6(2,2-Difluoro-3-[methyl(2-methylbutyl)amino]propanoic acid)
- 89640-58-4(2-Iodo-4-nitrophenylhydrazine)
- 1449132-38-0(3-Fluoro-5-(2-fluoro-5-methylbenzylcarbamoyl)benzeneboronic acid)
- 2034271-14-0(2-(1H-indol-3-yl)-N-{[6-(thiophen-2-yl)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl]methyl}acetamide)
Fornitori consigliati
Shanghai Aoguang Biotechnology Co., Ltd
Membro d'oro
CN Fornitore
Grosso
Essenoi Fine Chemical Co., Limited
Membro d'oro
CN Fornitore
Reagenti
Handan Zechi Trading Co., Ltd
Membro d'oro
CN Fornitore
Grosso
上海帛亦医药科技有限公司
Membro d'oro
CN Fornitore
Reagenti
Zhangzhou Sinobioway Peptide Co.,Ltd.
Membro d'oro
CN Fornitore
Reagenti